molecular formula C9H10ClNO3 B2561285 N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine CAS No. 1195215-15-6

N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine

Cat. No.: B2561285
CAS No.: 1195215-15-6
M. Wt: 215.63
InChI Key: BCUGMLNKGHDQES-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with hydroxylamine . The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain a high-purity compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine is used in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine can be compared with other similar compounds such as:

    3-chloro-4,5-dimethoxybenzaldehyde: The parent aldehyde from which the oxime is derived.

    4,5-dimethoxy-2-nitrobenzaldehyde: Another compound with similar structural features but different functional groups.

    3-chloro-4,5-dimethoxyphenylhydrazine: A related compound with a hydrazine functional group instead of an oxime. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUGMLNKGHDQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NO)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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